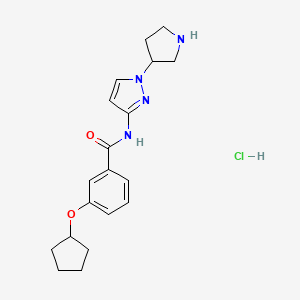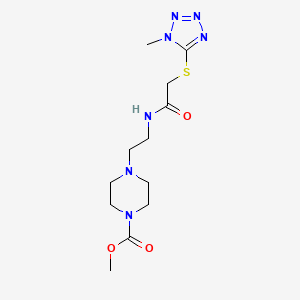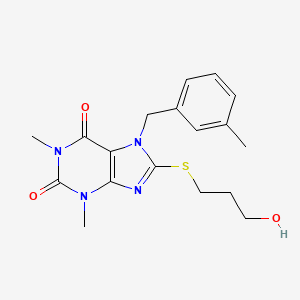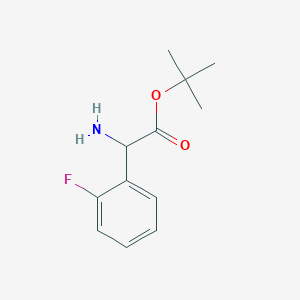![molecular formula C19H16N2O3S B2815354 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide CAS No. 899735-60-5](/img/structure/B2815354.png)
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is an acylated derivative of lysergic acid diethylamide (LSD), which has been sold as a designer drug . It was first identified in Japan in 2023 on blotter paper misrepresented as containing 1D-LSD, but which on analysis was determined to contain this compound instead .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of acyl chlorides and heterocyclic amine derivatives . The compounds are prepared with good yields, employing a synthetic route, and their chemical structures are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis
The structural investigation of similar compounds synthesized by slow-evaporation style were described by X-ray analysis . The compounds crystallized like isomers with little discrepancies in lattice parameters . The perceptible inter- and intra-molecular connections were analyzed by Hirshfeld surface (HS) analysis with respective 2D Fingerprint (2D-FP) plots which gave the contacts contribution rate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of acyl chlorides and heterocyclic amine derivatives . The compounds are prepared with good yields, employing a synthetic route .Applications De Recherche Scientifique
Central Nervous System (CNS) Applications
Research identifies certain functional chemical groups, including those present in N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide, as potential leads for synthesizing compounds with CNS activity. These groups include heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), which form a large class of organic compounds with potential CNS effects ranging from antidepressant to anticonvulsant activities (S. Saganuwan, 2017).
Medicinal Chemistry and Drug Design
The significance of heterocyclic compounds, such as thiophene and furan, in drug design is well-documented. These compounds serve as structural units in bioactive molecules, demonstrating the importance of furanyl- and thienyl-substituted compounds in the medicinal chemistry of nucleobases and nucleosides. The structural modifications involving these heteroatoms have shown potential in optimizing antiviral, antitumor, and antimicrobial activities (T. Ostrowski, 2022).
Heterocycles in Corrosion Inhibition
Quinoline and its derivatives, sharing structural motifs with this compound, have found applications as anticorrosive materials. These derivatives exhibit good effectiveness against metallic corrosion by forming highly stable chelating complexes with surface metallic atoms, indicating their potential in industrial applications to prevent corrosion (C. Verma et al., 2020).
Biomass Conversion and Sustainable Polymers
Research into the conversion of plant biomass into furan derivatives highlights the potential of using compounds like this compound in creating sustainable polymers and functional materials. Furan derivatives, derived from renewable resources, are pivotal in developing a new generation of polymers, fuels, and chemicals, presenting an alternative to non-renewable hydrocarbon sources (V. M. Chernyshev et al., 2017).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, compounds with structural elements similar to this compound are explored for their sorption properties and potential in remediation technologies. Studies focus on understanding the interaction mechanisms of such compounds with pollutants and their role in environmental clean-up processes (J. Tolls, 2001).
Orientations Futures
The future directions for research into “N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry . The results show that compounds carrying thiophene/furan carbocamide moieties could be used as promising structures in the development of more potent pharmaceutical agents in the future .
Propriétés
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(16-5-2-10-24-16)20-14-7-8-15-13(12-14)4-1-9-21(15)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFVZLUJHDSBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2815275.png)
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2815279.png)

![5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2815281.png)

![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2815283.png)



![1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2815290.png)


